molecular formula C21H25N3O4S B2848745 1-[1-(3,4-Dimethoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole CAS No. 2415628-29-2

1-[1-(3,4-Dimethoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole

Cat. No. B2848745
CAS RN: 2415628-29-2
M. Wt: 415.51
InChI Key: CCXVBEQWQSWWFA-UHFFFAOYSA-N
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Description

1-[1-(3,4-Dimethoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative and is commonly referred to as DASAB. The purpose of

Mechanism of Action

The mechanism of action of 1-[1-(3,4-Dimethoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
1-[1-(3,4-Dimethoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole has been shown to exhibit potent biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[1-(3,4-Dimethoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole in lab experiments include its potent anticancer and anti-inflammatory activity, as well as its relatively low toxicity. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are many potential future directions for research on 1-[1-(3,4-Dimethoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole. Some possible areas of investigation include the optimization of the synthesis method to improve yield and purity, the development of more efficient and cost-effective methods for large-scale production, and the investigation of its potential use in combination with other anticancer and anti-inflammatory agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for its therapeutic use.

Synthesis Methods

The synthesis of 1-[1-(3,4-Dimethoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole involves the reaction of 3,4-dimethoxybenzaldehyde with 3-aminopropan-1-ol to form 1-(3,4-dimethoxyphenyl)-3-(propan-2-ylamino)propan-1-ol. This intermediate is then reacted with p-toluenesulfonyl chloride to form 1-[1-(3,4-Dimethoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole. The synthesis of this compound has been optimized to ensure high yield and purity.

Scientific Research Applications

1-[1-(3,4-Dimethoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to exhibit potent anticancer activity against a range of cancer cell lines. It has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-14(2)21-22-17-7-5-6-8-18(17)24(21)15-12-23(13-15)29(25,26)16-9-10-19(27-3)20(11-16)28-4/h5-11,14-15H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXVBEQWQSWWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3,4-dimethoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole

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